

Technical Guide: 2,6-Difluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-3-nitrophenylboronic acid

Cat. No.: B591525

[Get Quote](#)

CAS Number: 1150114-28-5

This technical guide provides an in-depth overview of **2,6-Difluoro-3-nitrophenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and detailed experimental protocols.

Chemical Properties and Safety Information

2,6-Difluoro-3-nitrophenylboronic acid is a substituted arylboronic acid containing two fluorine atoms and a nitro group. These functional groups impart unique electronic properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

The key quantitative data for **2,6-Difluoro-3-nitrophenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	1150114-28-5	N/A
Molecular Formula	C ₆ H ₄ BF ₂ NO ₄	N/A
Molecular Weight	202.91 g/mol	N/A
Purity	Typically ≥95%	N/A
Appearance	White to light yellow crystalline powder	N/A
Canonical SMILES	B(C1=C(C=C(C=C1F)--INVALID-LINK--[O-])F)(O)O	N/A
InChI Key	SPEDPBJIXAVPMJ-UHFFFAOYSA-N	N/A

Safety and Handling

The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

GHS Information	Codes
Signal Word	Warning
Hazard Statements	H315, H319, H335
Precautionary Statements	P261, P280, P304+P340, P305+P351+P338, P405, P501

Note: Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of **2,6-Difluoro-3-nitrophenylboronic acid** is not widely detailed in peer-reviewed literature; however, its preparation is described in patents for the synthesis of complex pharmaceutical intermediates. The following protocols are representative methods for its synthesis and subsequent use in a key reaction.

Representative Synthesis of 2,6-Difluoro-3-nitrophenylboronic acid

This protocol is adapted from patent literature describing the borylation of a fluoronitroaromatic precursor. The key transformation involves a lithium-halogen exchange followed by quenching with a borate ester.

Starting Material: 1-Bromo-2,6-difluoro-3-nitrobenzene (or 1,2,3-Trifluoro-4-nitrobenzene via nucleophilic aromatic substitution).

Protocol:

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum.
- Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF, 10 volumes) and the starting material, 1-bromo-2,6-difluoro-3-nitrobenzene (1.0 equivalent). The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 equivalents, 2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise, again ensuring the temperature remains below -70 °C.
- Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, the reaction is allowed to warm slowly to room temperature. The reaction is then quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
- Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 10 volumes).

- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ($MgSO_4$), filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to yield the final product.

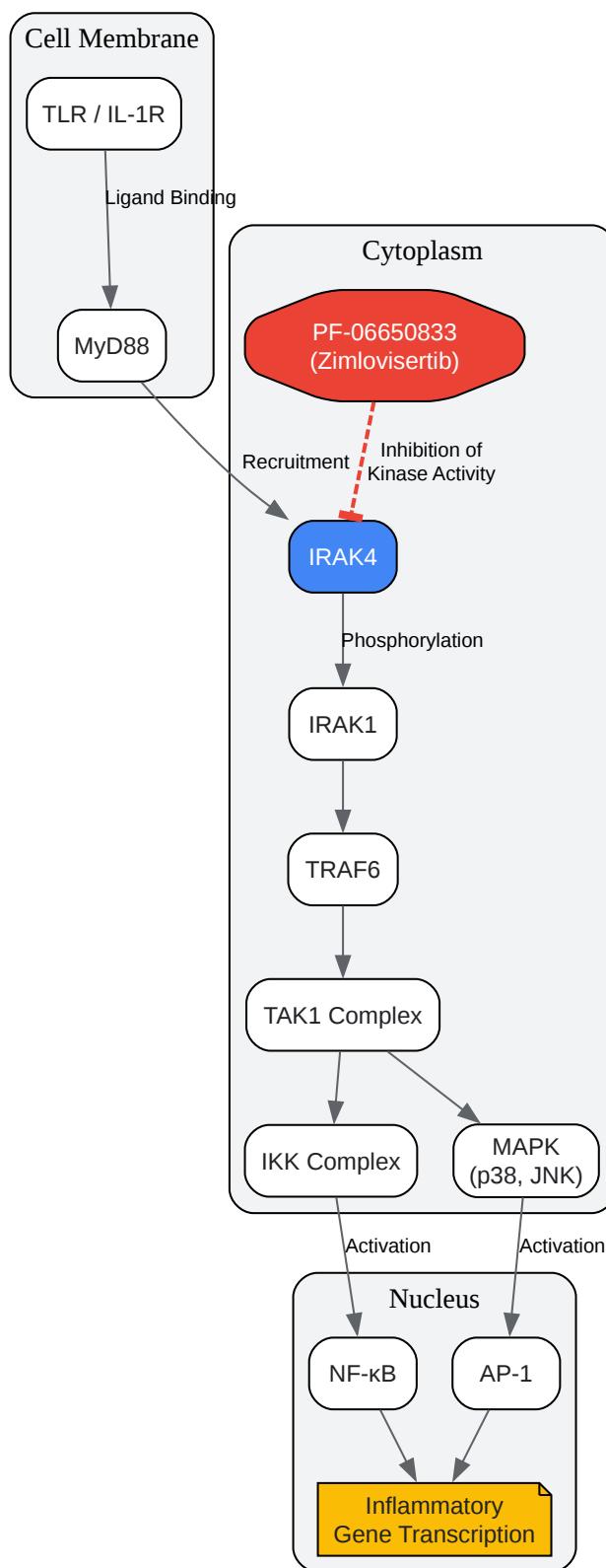
[Click to download full resolution via product page](#)

Synthetic workflow for **2,6-Difluoro-3-nitrophenylboronic acid**.

Applications in Drug Development

Arylboronic acids are crucial building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The specific substitution pattern of **2,6-Difluoro-3-nitrophenylboronic acid** makes it an important intermediate in the synthesis of targeted therapeutics.

Intermediate for IRAK4 Inhibitors


The most prominent application of this compound is as a key intermediate in the synthesis of PF-06650833 (Zimlovisertib). PF-06650833 is a potent and highly selective, orally administered inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[1][2]} IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response.^[3] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.^[1]

By inhibiting IRAK4, PF-06650833 effectively blocks downstream inflammatory signaling, reducing the production of pro-inflammatory cytokines.^[4] The 2,6-difluoro-3-nitrophenyl moiety is incorporated into the final drug structure, where it plays a role in binding to the target kinase and influencing the molecule's overall physicochemical properties.

IRAK4 Signaling Pathway and Point of Inhibition

The IRAK4 signaling cascade is initiated by the binding of ligands (e.g., IL-1 or pathogen-associated molecular patterns) to their respective receptors (IL-1R or TLRs). This leads to the

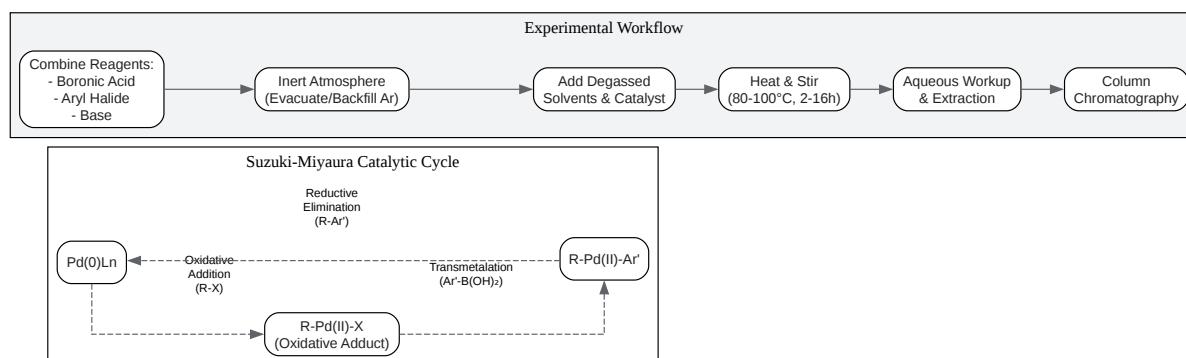
recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (like IRAK1), leading to the activation of TRAF6 and subsequent downstream signaling through NF- κ B and MAPK pathways. This cascade results in the transcription of inflammatory genes. PF-06650833 acts by inhibiting the kinase activity of IRAK4, thus preventing the phosphorylation of its substrates and halting the entire downstream inflammatory response.[3][5]

[Click to download full resolution via product page](#)

IRAK4 signaling pathway and inhibition by PF-06650833.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of **2,6-Difluoro-3-nitrophenylboronic acid** with a generic aryl bromide, representative of the key C-C bond formation in the synthesis of IRAK4 inhibitors.


Materials:

- **2,6-Difluoro-3-nitrophenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
- Inert atmosphere (Argon or Nitrogen)

Protocol:

- Reaction Setup: To a round-bottom flask or sealed reaction vessel, add the aryl bromide (1.0 eq), **2,6-Difluoro-3-nitrophenylboronic acid** (1.2 eq), and the base (2.0-3.0 eq).
- Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
- Solvent Addition: Add the degassed solvent system via syringe.
- Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The crude residue is then purified by silica gel column chromatography to afford the desired biaryl product.

[Click to download full resolution via product page](#)

Suzuki-Miyaura reaction workflow and catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rose-hulman.edu [rose-hulman.edu]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: 2,6-Difluoro-3-nitrophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591525#2-6-difluoro-3-nitrophenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com